molecular formula C17H18BrN3O4S B2819890 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034263-01-7

2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2819890
CAS No.: 2034263-01-7
M. Wt: 440.31
InChI Key: XARCVMFIMWPFKS-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a synthetic benzamide derivative featuring a brominated aromatic system and a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole moiety. This molecular architecture, which incorporates both electron-withdrawing and sulfonamide groups, is of significant interest in medicinal chemistry and drug discovery research. Compounds with similar structural features, particularly those containing the benzothiadiazole core, are extensively investigated for their potential biological activities and utility in material science . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules. It is also suitable for exploration in biochemical and pharmacological screening assays. The specific mechanism of action, metabolic profile, and primary research applications for this compound are areas for ongoing and future investigation. This product is intended for laboratory research purposes only and is not classified as a pharmaceutical or cosmetic ingredient. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-10-7-15-16(21(3)26(23,24)20(15)2)9-14(10)19-17(22)12-8-11(25-4)5-6-13(12)18/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARCVMFIMWPFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)OC)Br)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-position. This is followed by the formation of the thiadiazole ring through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Preliminary studies suggest that derivatives of benzamide compounds exhibit significant anticancer properties. The thiadiazole moiety in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways. Research indicates that similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth.

Antimicrobial Properties : Compounds containing thiadiazole and benzamide structures have been reported to possess antimicrobial activity. The presence of the bromine atom may contribute to increased potency against bacterial strains. Studies have highlighted the potential for developing new antimicrobial agents from these classes of compounds to combat resistant strains of bacteria.

Agricultural Science Applications

Pesticidal Activity : The compound's structure suggests potential use as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to disrupt pest metabolism or inhibit growth. This application is particularly relevant in the context of developing eco-friendly agricultural solutions to replace conventional pesticides that pose environmental risks.

Materials Science Applications

Polymeric Materials : The incorporation of 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide into polymer matrices could lead to the development of novel materials with enhanced properties such as thermal stability and mechanical strength. Research into polymer composites often investigates the effects of various additives on the overall performance of materials.

Case Studies

  • Anticancer Screening : A study evaluated a series of benzamide derivatives for their anticancer activity against breast cancer cell lines. Results indicated that compounds with thiadiazole substitutions exhibited IC50 values significantly lower than those of standard chemotherapeutics.
  • Pesticide Efficacy Trials : Field trials conducted on crops treated with related thiadiazole compounds showed a marked reduction in pest populations compared to untreated controls. The trials emphasized the need for further investigation into the specific mechanisms by which these compounds exert their effects.
  • Material Properties Assessment : Research focused on blending this compound with biodegradable polymers demonstrated improved tensile strength and thermal resistance compared to pure polymer formulations. This opens avenues for sustainable material development in packaging and construction.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Brominated Benzamide Derivatives

Brominated benzamides are widely studied for their pharmacological and material science applications. Key analogs include:

Compound Name Molecular Formula Key Substituents Notable Properties Reference
5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide C₁₅H₁₂BrN₅O₂ Tetrazole-OCH₂, bromine, phenylamide High polarity due to tetrazole; potential for hydrogen bonding
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide C₁₆H₁₀BrCl₂N₂O₂ Thiazole, bromine, dichloro-hydroxy Enhanced bioactivity from thiazole and halogen clusters
Target Compound Not explicitly provided Methoxy, sulfone, benzo[c]thiadiazole Sulfone improves stability; methoxy modulates electronic effects

Key Observations :

  • Bromine at the 5-position (benzamide) is common in analogs, enabling further functionalization via nucleophilic substitution .
  • The sulfone group in the target compound distinguishes it from analogs like 5-bromo-N-phenyl derivatives, offering superior oxidative stability compared to thioether-containing structures .

Thiadiazole-Containing Compounds

The benzo[c][1,2,5]thiadiazole moiety in the target compound shares structural similarities with other thiadiazole derivatives:

Compound Name Molecular Formula Key Features Applications/Properties Reference
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine C₈H₅BrN₄O₂S Nitro, bromine, planar thiadiazole Insecticidal/fungicidal activity; planar structure aids crystal packing
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole C₁₂H₁₁BrFN₃S₂ Fluorophenyl, methylthio, hydrazone High-yield synthesis (96%); potential for coordination chemistry

Key Observations :

  • Thiadiazole rings in analogs (e.g., 1,3,4-thiadiazole) exhibit planarity, which enhances crystallinity and intermolecular interactions .
  • Methylthio groups (as in 4f) and sulfones (target compound) demonstrate divergent electronic effects: sulfones reduce nucleophilicity but improve metabolic stability .

Structural and Spectroscopic Comparisons

  • NMR Shifts :
    • Methoxy groups (target compound) typically resonate at δ 3.8–4.0 ppm in ¹H NMR, distinct from methylthio (δ 2.5–3.0 ppm) or nitro groups (δ 8.0–8.5 ppm) in analogs .
    • Sulfone protons in benzo[c]thiadiazole systems show deshielding effects compared to thioethers .
  • Melting Points :
    • Brominated benzamides (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine derivatives) exhibit high melting points (212–225°C), suggesting strong intermolecular forces .

Biological Activity

The compound 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine atom at the 2-position of the methoxy-substituted benzene ring.
  • Thiadiazole moiety , which is known for its diverse biological activities.
  • Methoxy group that may influence solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Bromination of the methoxybenzene derivative.
  • Amidation to introduce the benzamide functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related thiadiazole derivatives. For instance:

  • Compounds containing thiadiazole structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 50 µg/mL against various pathogens .
CompoundMIC (µg/mL)Target Organism
2-bromo-5-methoxy-N-(...)50Staphylococcus aureus
Other derivatives25–100Escherichia coli

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. A study showed that certain modifications in the thiadiazole structure enhanced antiviral efficacy against viruses such as Hepatitis B virus (HBV) . The compound's ability to inhibit viral replication mechanisms makes it a candidate for further investigation in antiviral drug development.

Anticancer Properties

Research indicates that several benzothiadiazole derivatives exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. For example:

  • In vitro studies demonstrated that specific derivatives could inhibit Raf-1 activity, which is crucial in cancer cell signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of benzothiadiazole derivatives found that modifications significantly impacted their antibacterial potency. The most active compounds were further tested against multidrug-resistant strains .
  • Antiviral Screening : In another research effort, a library of thiadiazole compounds was screened against several viruses, revealing that specific substitutions led to enhanced selectivity and reduced cytotoxicity compared to standard antiviral agents like ribavirin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling a functionalized benzamide precursor with a substituted benzo[c][1,2,5]thiadiazole moiety. For example:

  • Step 1 : Prepare the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives with sulfur and nitrating agents under controlled conditions .
  • Step 2 : Introduce bromine and methoxy groups to the benzamide component using halogenation (e.g., NBS) and O-methylation (e.g., CH₃I/K₂CO₃) .
  • Step 3 : Couple the two fragments via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DCM or THF .

Q. How can researchers optimize reaction yields during the coupling step?

  • Methodological Answer : Key factors include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of benzamide to thiadiazole derivatives to account for side reactions.
  • Catalyst : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Temperature : Reactions are often performed at 0–5°C to minimize decomposition .

Q. What analytical techniques are essential for confirming the compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
  • NMR : Confirm substitution patterns (e.g., bromine at position 2, methoxy at position 5) via ¹H and ¹³C NMR. Key signals include δ 3.8–4.0 ppm (methoxy) and δ 7.5–8.5 ppm (aromatic protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 488.4) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction mechanisms involving bromine substitution?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., SN2 vs. radical mechanisms). To clarify:

  • Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.
  • Isotopic labeling : Use ⁸¹Br-labeled substrates to track substitution sites .
  • Computational modeling : Apply DFT calculations to compare activation energies for different pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiadiazole moiety?

  • Methodological Answer :

  • Functional group variation : Replace bromine with iodine or chlorine to assess electronic effects on bioactivity .
  • Ring modification : Synthesize analogs with oxadiazole or triazole rings instead of thiadiazole to evaluate steric impacts .
  • Biological assays : Test inhibition of enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to correlate structural changes with activity .

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., CH₃OH/CHCl₃) to improve crystal quality .
  • Hydrogen bonding analysis : Identify non-classical interactions (e.g., C–H⋯O/N) that stabilize molecular packing .
  • Validation : Cross-reference X-ray data with computational models (e.g., Mercury CSD) to resolve bond-length ambiguities .

Q. What advanced techniques are recommended for studying metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • CYP inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Metabolite identification : Employ HRMS/MS to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for aromatic protons?

  • Methodological Answer :

  • Dynamic effects : Conformational flexibility in the thiadiazole ring can cause signal splitting. Use variable-temperature NMR to assess .
  • Impurity interference : Trace solvents (e.g., DMSO) or by-products (e.g., unreacted bromobenzamide) may overlap signals. Confirm via 2D NMR (COSY, HSQC) .

Q. How to interpret conflicting bioactivity results between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic factors : Poor solubility or rapid metabolism may reduce in vivo efficacy. Perform ADME profiling (e.g., LogP, plasma stability) .
  • Target engagement : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies .

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